2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone
Description
Properties
IUPAC Name |
2-chloro-3-[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-13-11-25(12-14(2)29-13)22(28)15-7-9-24(10-8-15)19-18(23)20(26)16-5-3-4-6-17(16)21(19)27/h3-6,13-15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYQACIOCFKYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthoquinone core with a chloro substituent and a morpholino-piperidino side chain. Its molecular formula is C_{19}H_{22}ClN_{3}O_{2}, and it has a molecular weight of approximately 363.85 g/mol.
Anticancer Properties
Research indicates that naphthoquinone derivatives exhibit significant anticancer activity. Specifically, studies have shown that this compound can induce apoptosis in cancer cells by:
- Inhibiting cell proliferation : The compound has demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Promoting oxidative stress : It induces reactive oxygen species (ROS) generation, leading to oxidative damage in cancer cells.
- Modulating signaling pathways : The compound affects key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction, ROS generation |
| A549 (Lung) | 4.5 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 6.0 | MAPK pathway modulation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cellular processes, which disrupts metabolic functions in target cells.
- DNA Interaction : The naphthoquinone moiety can intercalate into DNA, leading to strand breaks and subsequent apoptosis.
- Inflammatory Response Modulation : The compound modulates inflammatory cytokine production, which may contribute to its therapeutic effects in various diseases.
Case Studies
A notable case study involved the use of this compound in treating cancer models in vivo. In a murine model of breast cancer, administration of the compound resulted in:
- Tumor size reduction : Tumors treated with the compound showed a significant decrease in volume compared to control groups.
- Survival rate improvement : Mice receiving treatment had improved survival rates over untreated controls.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between the target compound and key analogs:
Key Observations :
- Chloro vs. Hydroxy at Position 2 : Chloro substituents (as in the target compound and Atovaquone precursor) enhance electrophilicity, facilitating covalent interactions with cellular nucleophiles like thiols . Hydroxy groups (e.g., 2-hydroxy derivatives) may promote redox cycling but reduce stability due to increased solubility .
- This could modulate solubility and membrane permeability .
Solubility and Stability
- 2-Hydroxy-3-anilino derivatives face solubility challenges in aqueous media, limiting their utility . The target compound’s morpholino group (a polar, water-soluble heterocycle) may improve solubility compared to purely aromatic or alkyl substituents.
- Chloro-substituted naphthoquinones are generally stable under ambient conditions but prone to hydrolysis under basic or nucleophilic conditions (e.g., KOH/MeOH reflux for Atovaquone synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
